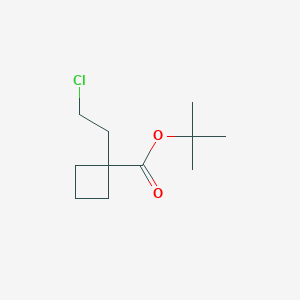

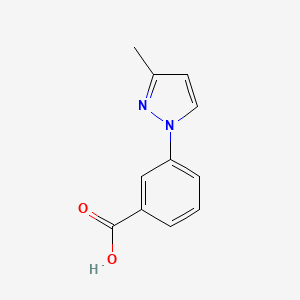

![molecular formula C12H17FN2 B2873102 1-[2-(3-Fluorophenyl)ethyl]piperazine CAS No. 188400-93-3](/img/structure/B2873102.png)

1-[2-(3-Fluorophenyl)ethyl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[2-(3-Fluorophenyl)ethyl]piperazine is a chemical compound with the CAS Number: 1258649-78-3 . It has a molecular weight of 281.2 . It’s often stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for 1-[2-(3-Fluorophenyl)ethyl]piperazine is 1S/C12H17FN2.2ClH/c1-10(15-8-6-14-7-9-15)11-4-2-3-5-12(11)13;;/h2-5,10,14H,6-9H2,1H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.556 (lit.) and a boiling point of 150 °C/3 mmHg (lit.). It has a density of 1.141 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The piperazine moiety, including “1-[2-(3-Fluorophenyl)ethyl]piperazine”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .

Synthetic Methodologies

The chemical reactivity of piperazine-based synthons, which includes “1-[2-(3-Fluorophenyl)ethyl]piperazine”, facilitates its insertion into the molecule . For instance, the original synthesis of a certain compound started with commercially available “1-[3-(trifluoromethyl)phenyl]piperazine”, which was alkylated with a specific compound to give the final product .

Kinase Inhibitors

Piperazine-containing drugs, such as “1-[2-(3-Fluorophenyl)ethyl]piperazine”, have been used as kinase inhibitors . Kinase inhibitors are a type of drug that blocks certain proteins called kinases, which can prevent cancer cells from growing.

Receptor Modulators

“1-[2-(3-Fluorophenyl)ethyl]piperazine” can also be used as receptor modulators . Receptor modulators are substances that have an effect on the function of a receptor, either by blocking the action of an endogenous ligand or by mimicking the action of an endogenous ligand.

Synthesis of Piperazine Derivatives

Recent developments in the synthesis of piperazine derivatives have included the use of "1-[2-(3-Fluorophenyl)ethyl]piperazine" . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Synthesis of Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate

“1-[2-(3-Fluorophenyl)ethyl]piperazine” was used in the synthesis of Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate . This compound was obtained by reacting 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone with ethyl bromoacetate in acetone in the presence of K2CO3 .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

Piperazine compounds, in general, mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

The general action of piperazine compounds involves the gaba (gamma-aminobutyric acid) receptor, where they act as agonists . This interaction leads to the paralysis of parasites, which is a key aspect of their anthelmintic action .

Pharmacokinetics

It is known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

Piperazine compounds, in general, cause paralysis in parasites, which allows the host body to easily remove or expel the invading organism .

Eigenschaften

IUPAC Name |

1-[2-(3-fluorophenyl)ethyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-12-3-1-2-11(10-12)4-7-15-8-5-14-6-9-15/h1-3,10,14H,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSODEWYFSLYLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3-Fluorophenyl)ethyl]piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

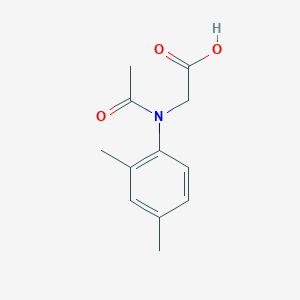

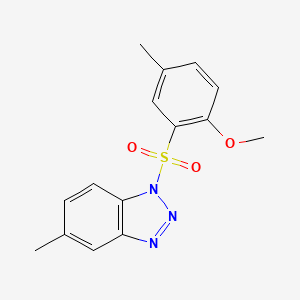

![N,6-dimethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873021.png)

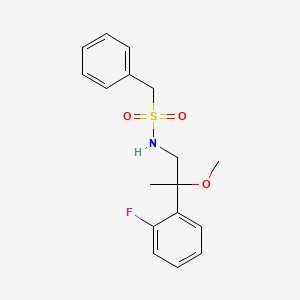

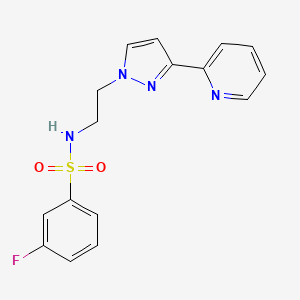

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2873028.png)

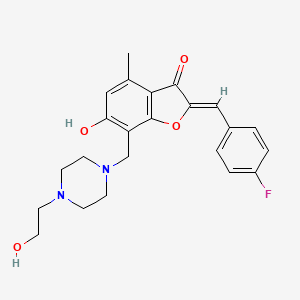

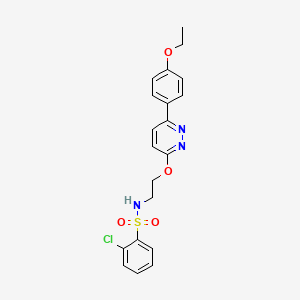

![N-(3-{[2-(2,5-difluorophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2873031.png)

![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B2873033.png)

![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2873036.png)